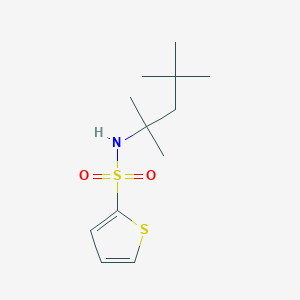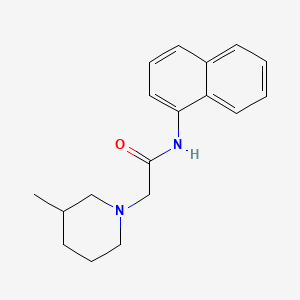
2-(1-azepanyl)-N-(2,6-dichlorophenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds with chloro and dichlorophenyl groups, typically involves nucleophilic acyl substitution reactions, where an amine reacts with an acyl chloride or an ester. For instance, similar compounds have been synthesized by reacting dichloroaniline with acyl chlorides in the presence of a base, indicating a potential pathway for the synthesis of 2-(1-azepanyl)-N-(2,6-dichlorophenyl)acetamide (Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for understanding their chemical behavior and potential applications. Studies on similar compounds have employed techniques like X-ray crystallography to determine the conformation and intramolecular interactions. These analyses reveal that the presence of halogen atoms significantly influences the molecular geometry, impacting the overall stability and reactivity of the compound (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives are influenced by the electronic effects of substituents on the aromatic ring and the acetamide group. The electron-withdrawing nature of the chlorophenyl groups can enhance the electrophilic character of the carbonyl carbon, affecting its reactivity towards nucleophilic agents. The synthesis and reactivity studies of similar compounds underscore the role of substituents in dictating the chemical behavior of acetamide derivatives (Fryer et al., 1982).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, can be inferred from studies on related compounds. These properties are influenced by molecular interactions within the crystal lattice, including hydrogen bonding and π-π interactions, which are prevalent in acetamide derivatives with aromatic substituents. The crystal structure analysis provides insights into the packing and stabilization mechanisms in the solid state (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are significantly influenced by the nature of the substituents on the acetamide nitrogen and the aromatic ring. Halogenated phenyl groups, due to their electron-withdrawing nature, can affect the electron density on the acetamide nitrogen, altering its nucleophilicity and reactivity patterns in organic synthesis and potential applications in materials science and pharmacology (Ghosh et al., 2008).
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c15-11-6-5-7-12(16)14(11)17-13(19)10-18-8-3-1-2-4-9-18/h5-7H,1-4,8-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNHYWQKQLEFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4423841.png)

![N-[4-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B4423855.png)

![N-(3-chloro-2-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4423863.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4423866.png)


![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4423894.png)
![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4423906.png)

